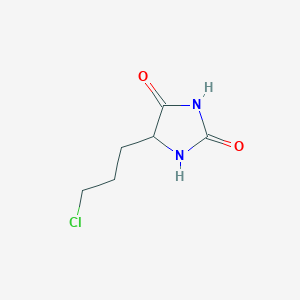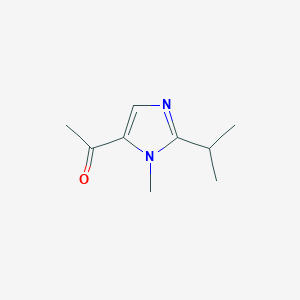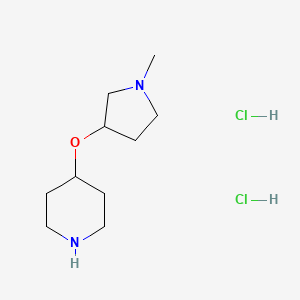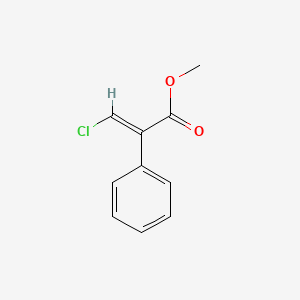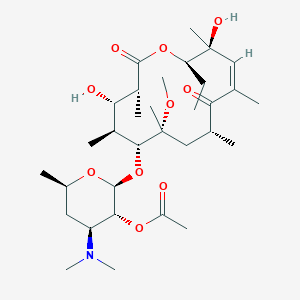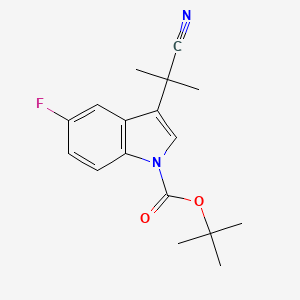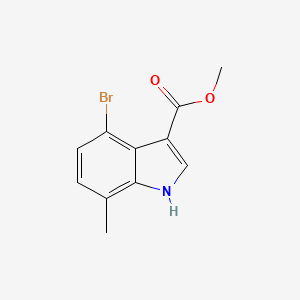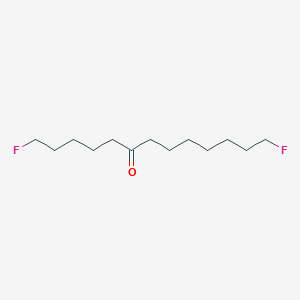
7-Tridecanone, 1,13-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,13-Difluorotridecan-6-one is an organic compound with the molecular formula C13H24F2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two fluorine atoms at the 1 and 13 positions of the tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,13-Difluorotridecan-6-one can be synthesized through a multi-step process involving the introduction of fluorine atoms and the formation of the ketone group. One common method involves the fluorination of tridecane followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of 1,13-difluorotridecan-6-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.
Análisis De Reacciones Químicas
Types of Reactions: 1,13-Difluorotridecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tridecanones with various functional groups.
Aplicaciones Científicas De Investigación
1,13-Difluorotridecan-6-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,13-difluorotridecan-6-one involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting enzymatic activity and cellular processes.
Comparación Con Compuestos Similares
- 1,1-Difluoro-2-tridecanone
- 1,5-Difluoro-3-pentanone
- 1,1,1-Trifluoro-2-propanone
Comparison: 1,13-Difluorotridecan-6-one is unique due to the positioning of the fluorine atoms at the terminal positions of the tridecane chain, which can significantly influence its chemical properties and reactivity compared to other fluorinated ketones
Propiedades
Número CAS |
332-91-2 |
|---|---|
Fórmula molecular |
C13H24F2O |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1,13-difluorotridecan-6-one |
InChI |
InChI=1S/C13H24F2O/c14-11-7-3-1-2-5-9-13(16)10-6-4-8-12-15/h1-12H2 |
Clave InChI |
UWHIFMOTBNLHAA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)CCCCCF)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


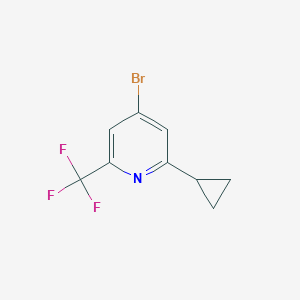
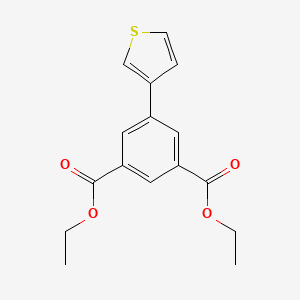
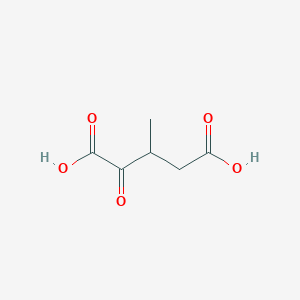

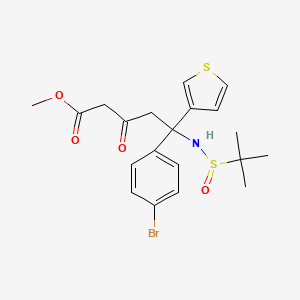
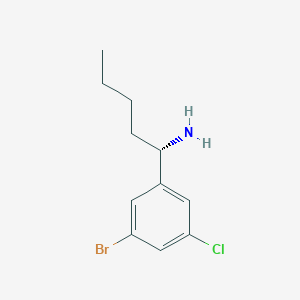
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
